3-[(5-Amino-1,3-thiazol-2-yl)oxy]propan-1-ol 3-[(5-Amino-1,3-thiazol-2-yl)oxy]propan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17855893
InChI: InChI=1S/C6H10N2O2S/c7-5-4-8-6(11-5)10-3-1-2-9/h4,9H,1-3,7H2
SMILES:
Molecular Formula: C6H10N2O2S
Molecular Weight: 174.22 g/mol

3-[(5-Amino-1,3-thiazol-2-yl)oxy]propan-1-ol

CAS No.:

Cat. No.: VC17855893

Molecular Formula: C6H10N2O2S

Molecular Weight: 174.22 g/mol

* For research use only. Not for human or veterinary use.

3-[(5-Amino-1,3-thiazol-2-yl)oxy]propan-1-ol -

Specification

Molecular Formula C6H10N2O2S
Molecular Weight 174.22 g/mol
IUPAC Name 3-[(5-amino-1,3-thiazol-2-yl)oxy]propan-1-ol
Standard InChI InChI=1S/C6H10N2O2S/c7-5-4-8-6(11-5)10-3-1-2-9/h4,9H,1-3,7H2
Standard InChI Key BYFVXGOLRVKBLC-UHFFFAOYSA-N
Canonical SMILES C1=C(SC(=N1)OCCCO)N

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 3-[(5-Amino-1,3-thiazol-2-yl)oxy]propan-1-ol, reflects its bifunctional design:

  • A 1,3-thiazole ring (a five-membered heterocycle containing sulfur and nitrogen atoms at positions 1 and 3).

  • An amino group (–NH2) at the 5-position of the thiazole ring.

  • An ether linkage (–O–) connecting the thiazole’s 2-position to a propan-1-ol chain (a three-carbon alcohol with a hydroxyl group at the terminal carbon).

This configuration combines the electron-rich thiazole core with polar functional groups, suggesting potential solubility in polar solvents and reactivity in both nucleophilic and electrophilic environments .

Calculated Physicochemical Properties

Based on structural analogs and computational predictions:

PropertyValue
Molecular FormulaC₆H₁₁N₂O₂S
Molecular Weight175.23 g/mol
Hydrogen Bond Donors2 (–NH₂ and –OH)
Hydrogen Bond Acceptors4 (thiazole N, ether O, –OH)
Topological Polar Surface Area~85 Ų
Predicted LogP (iLOGP)−0.54

The low LogP value indicates moderate hydrophilicity, likely enabling solubility in aqueous and polar organic solvents like ethanol or DMSO .

Synthetic Pathways

Retrosynthetic Analysis

Two plausible routes emerge for synthesizing this compound:

Route 1: Nucleophilic Substitution

  • Thiazole Precursor: Start with 5-amino-1,3-thiazol-2-ol (or its protected derivative).

  • Alkylation: React with 3-chloropropan-1-ol under basic conditions (e.g., K₂CO₃) to form the ether linkage .

    Thiazol-2-ol+Cl-CH₂CH₂CH₂OHBaseTarget Compound+HCl\text{Thiazol-2-ol} + \text{Cl-CH₂CH₂CH₂OH} \xrightarrow{\text{Base}} \text{Target Compound} + \text{HCl}
  • Deprotection: If amino or hydroxyl groups are protected, remove protecting groups (e.g., Boc for –NH₂).

Route 2: Coupling Reactions

  • Propanol Activation: Convert propan-1-ol to a tosylate or mesylate (e.g., using TsCl).

  • Ether Formation: Couple with 5-amino-1,3-thiazol-2-ol via a Mitsunobu reaction (DIAD, PPh₃) .

Microwave-assisted synthesis, as demonstrated in triazole derivatives , could enhance reaction efficiency.

Reactivity and Functionalization

Amino Group Reactivity

The 5-amino group can undergo:

  • Acylation: Reaction with acyl chlorides to form amides.

  • Schiff Base Formation: Condensation with aldehydes/ketones.

  • Diazo Coupling: For introducing aryl groups.

Hydroxyl Group Modifications

The primary alcohol may participate in:

  • Esterification: With carboxylic acids or anhydrides.

  • Oxidation: To form a carboxylic acid (using Jones reagent).

  • Etherification: Alkylation to create branched ethers.

Thiazole Ring Reactions

  • Electrophilic Substitution: Nitration or sulfonation at the 4-position, directed by the amino group.

  • Coordination Chemistry: The thiazole’s nitrogen can act as a ligand for metal ions (e.g., Cu²⁺) .

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